molecular formula C20H15Br B14131698 9-(3-Bromophenyl)-9-methyl-9H-fluorene

9-(3-Bromophenyl)-9-methyl-9H-fluorene

Cat. No.: B14131698
M. Wt: 335.2 g/mol
InChI Key: HIVTUSLYNFWASQ-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9-methyl fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromophenyl)-9-methyl fluorene typically involves the bromination of 9-methyl fluorene followed by a coupling reaction with a bromophenyl derivative. One common method involves the use of n-butyllithium and anhydrous tetrahydrofuran (THF) as solvents. The reaction is carried out at low temperatures, around -78°C, to ensure the selective bromination of the phenyl ring .

Industrial Production Methods

Industrial production of 9-(3-Bromophenyl)-9-methyl fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-9-methyl fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenes, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(3-Bromophenyl)-9-methyl fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-9-methyl fluorene involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, are crucial. The presence of the bromine atom and methyl group influences the electronic distribution within the molecule, enhancing its performance in electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-9-phenyl fluorene
  • 9-Methyl fluorene
  • 9-Phenyl fluorene

Uniqueness

9-(3-Bromophenyl)-9-methyl fluorene is unique due to the specific positioning of the bromine atom on the phenyl ring and the methyl group on the fluorene core. This structural arrangement imparts distinct electronic and photophysical properties, making it particularly suitable for applications in materials science and organic electronics .

Properties

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

9-(3-bromophenyl)-9-methylfluorene

InChI

InChI=1S/C20H15Br/c1-20(14-7-6-8-15(21)13-14)18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13H,1H3

InChI Key

HIVTUSLYNFWASQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)Br

Origin of Product

United States

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